Methyl 2-(chlorosulfonyl)nicotinate
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Overview
Description
Methyl 2-(chlorosulfonyl)nicotinate is an organic compound with the molecular formula C7H6ClNO4S It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a chlorosulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(chlorosulfonyl)nicotinate can be synthesized through several methods. One common approach involves the chlorosulfonation of methyl nicotinate. The reaction typically uses chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
Reaction Setup: Methyl nicotinate is dissolved in an appropriate solvent, such as dichloromethane.
Addition of Chlorosulfonic Acid: Chlorosulfonic acid is added dropwise to the solution while maintaining a low temperature to control the exothermic reaction.
Reaction Progress: The reaction mixture is stirred for a specific period, usually several hours, at a controlled temperature.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is then dried and concentrated to obtain the desired product.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chlorosulfonyl)nicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction: The compound can be reduced to form methyl 2-(sulfanyl)nicotinate using reducing agents like lithium aluminum hydride.
Oxidation: Oxidative reactions can convert the chlorosulfonyl group to a sulfonic acid group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Lithium aluminum hydride or other strong reducing agents are employed.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Sulfonic Acid Derivatives: Formed by oxidation.
Scientific Research Applications
Methyl 2-(chlorosulfonyl)nicotinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of functionalized materials with specific properties, such as enhanced solubility or stability.
Biological Studies: The compound is employed in studies investigating its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of methyl 2-(chlorosulfonyl)nicotinate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of the target enzyme or protein, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl Nicotinate: A methyl ester of nicotinic acid, used as a vasodilator and in pain relief formulations.
Methyl 2-(sulfanyl)nicotinate: A reduced form of methyl 2-(chlorosulfonyl)nicotinate, with a sulfanyl group instead of a chlorosulfonyl group.
Methyl 2-(sulfonyl)nicotinate: An oxidized form with a sulfonyl group.
Uniqueness
This compound is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
methyl 2-chlorosulfonylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c1-13-7(10)5-3-2-4-9-6(5)14(8,11)12/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBQYJIWRYXAHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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